2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
“2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring with a nitro group at the 6-position and a chloro-acetamide group at the 2-position .Scientific Research Applications
1. Application in Anticancer Research
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is used in the synthesis of various N-acetamide complexes which have demonstrated potential anticancer effects. In a study by Al‐Janabi et al. (2020), complexes with this compound were examined against cancer cell lines, showing varying degrees of cytotoxicity, indicating potential applications in cancer treatment research (Al‐Janabi et al., 2020).
2. Antimicrobial Properties
Research by Mokhtari & Pourabdollah (2013) found that derivatives of this compound showed significant antimicrobial activities, particularly against fungi. This suggests its utility in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
3. Antioxidant and Anti-Inflammatory Activities
A study by Koppireddi et al. (2013) synthesized derivatives of this compound, revealing good antioxidant and anti-inflammatory activities. This highlights its potential use in the development of new therapeutic agents for conditions involving oxidative stress and inflammation (Koppireddi et al., 2013).
4. Applications in Photovoltaic Efficiency Modeling
Y. Mary et al. (2020) explored the use of benzothiazolinone acetamide analogs, including this compound, in photochemical and thermochemical modeling. This research demonstrates its potential application in enhancing the efficiency of dye-sensitized solar cells (Y. Mary et al., 2020).
5. pH Sensitivity and Acidity Studies
Duran & Canbaz (2013) conducted a study focusing on the determination of acidity constants of acetamide derivatives, including this compound. This research is significant for understanding the pH sensitivity and potential applications in pH-sensitive drug delivery systems (Duran & Canbaz, 2013).
Future Directions
Properties
IUPAC Name |
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-4-8(14)12-9-11-6-2-1-5(13(15)16)3-7(6)17-9/h1-3H,4H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKHTMXWCNEWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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